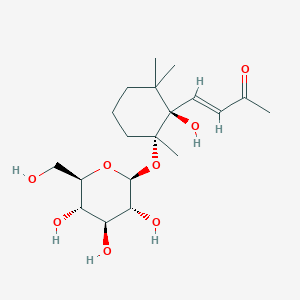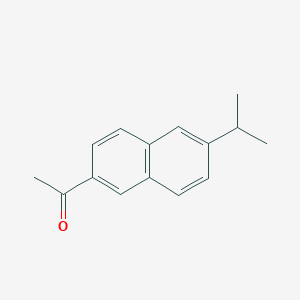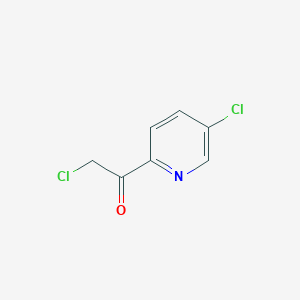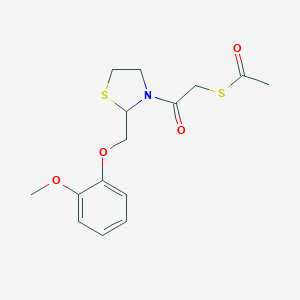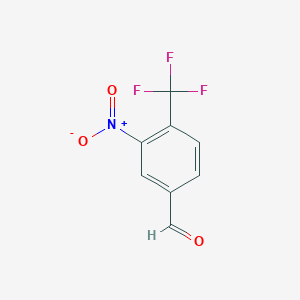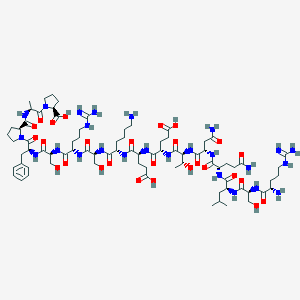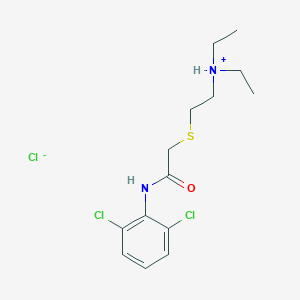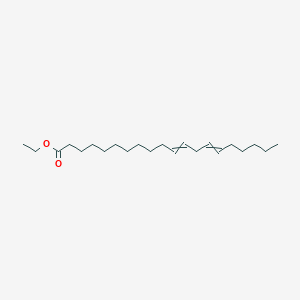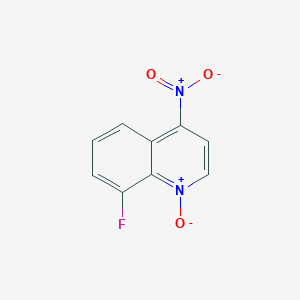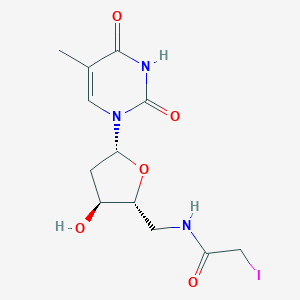
2-(p-Nitrophenyl)adenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-Nitrophenyl)adenine (NPA) is a synthetic molecule that has been widely used in scientific research. NPA is a purine analog that has been shown to have a variety of biological effects, including inhibiting the growth of cancer cells and inducing apoptosis.
Mécanisme D'action
The mechanism of action of 2-(p-Nitrophenyl)adenine is not fully understood. However, it is believed that 2-(p-Nitrophenyl)adenine inhibits the activity of enzymes involved in DNA replication and repair. 2-(p-Nitrophenyl)adenine has been shown to inhibit the activity of DNA polymerase, which is an enzyme that is essential for DNA replication. 2-(p-Nitrophenyl)adenine has also been shown to inhibit the activity of other enzymes involved in DNA repair, such as topoisomerase.
Effets Biochimiques Et Physiologiques
2-(p-Nitrophenyl)adenine has a variety of biochemical and physiological effects. 2-(p-Nitrophenyl)adenine has been shown to induce apoptosis in cancer cells, which is a process that is essential for the elimination of damaged or abnormal cells. 2-(p-Nitrophenyl)adenine has also been shown to inhibit the activity of enzymes involved in DNA replication and repair, which can lead to DNA damage and cell death. In addition, 2-(p-Nitrophenyl)adenine has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(p-Nitrophenyl)adenine in lab experiments is its ability to inhibit the growth of cancer cells. This makes 2-(p-Nitrophenyl)adenine a valuable tool for researchers studying cancer biology. Another advantage of using 2-(p-Nitrophenyl)adenine is its ability to inhibit the activity of enzymes involved in DNA replication and repair. This can be useful in the study of DNA repair mechanisms. However, one limitation of using 2-(p-Nitrophenyl)adenine is its potential toxicity. 2-(p-Nitrophenyl)adenine has been shown to be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for research involving 2-(p-Nitrophenyl)adenine. One area of research that is of particular interest is the development of 2-(p-Nitrophenyl)adenine analogs that are less toxic and more effective at inhibiting cancer cell growth. Another area of research is the study of the mechanism of action of 2-(p-Nitrophenyl)adenine, which is not fully understood. Finally, 2-(p-Nitrophenyl)adenine may have potential applications in the treatment of other diseases, such as inflammatory diseases, and further research is needed to explore these possibilities.
Conclusion
In conclusion, 2-(p-Nitrophenyl)adenine is a synthetic molecule that has been widely used in scientific research. 2-(p-Nitrophenyl)adenine has a variety of biological effects, including inhibiting the growth of cancer cells and inducing apoptosis. 2-(p-Nitrophenyl)adenine has also been shown to inhibit the activity of enzymes involved in DNA replication and repair. While 2-(p-Nitrophenyl)adenine has many advantages for use in lab experiments, its potential toxicity is a limitation. Future research on 2-(p-Nitrophenyl)adenine may lead to the development of new cancer therapies and a better understanding of DNA repair mechanisms.
Méthodes De Synthèse
The synthesis of 2-(p-Nitrophenyl)adenine involves the reaction of 2-aminopurine with p-nitrobenzoyl chloride. The resulting compound is then subjected to a series of purification steps to obtain pure 2-(p-Nitrophenyl)adenine. 2-(p-Nitrophenyl)adenine can also be synthesized using other methods, such as the reaction of 2-chloroadenine with p-nitrophenyl isocyanate.
Applications De Recherche Scientifique
2-(p-Nitrophenyl)adenine has been used in a variety of scientific research applications. One of the most significant applications of 2-(p-Nitrophenyl)adenine is in the study of cancer. 2-(p-Nitrophenyl)adenine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(p-Nitrophenyl)adenine has also been used in the study of DNA repair mechanisms, as it has been shown to inhibit the activity of DNA polymerase.
Propriétés
Numéro CAS |
109875-50-5 |
|---|---|
Nom du produit |
2-(p-Nitrophenyl)adenine |
Formule moléculaire |
C11H8N6O2 |
Poids moléculaire |
256.22 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)-7H-purin-6-amine |
InChI |
InChI=1S/C11H8N6O2/c12-9-8-11(14-5-13-8)16-10(15-9)6-1-3-7(4-2-6)17(18)19/h1-5H,(H3,12,13,14,15,16) |
Clé InChI |
LNLVLKGOVNENAN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC(=C3C(=N2)N=CN3)N)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C2=NC(=C3C(=N2)N=CN3)N)[N+](=O)[O-] |
Autres numéros CAS |
109875-50-5 |
Synonymes |
2-(PARA-NITROPHENYL)-ADENINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



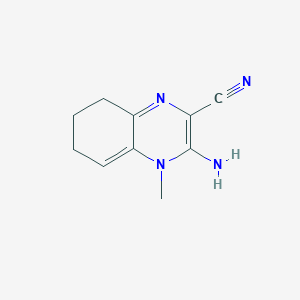
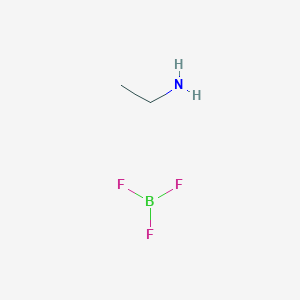
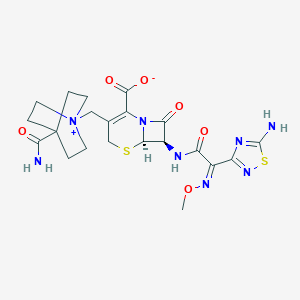
![N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide](/img/structure/B10460.png)
